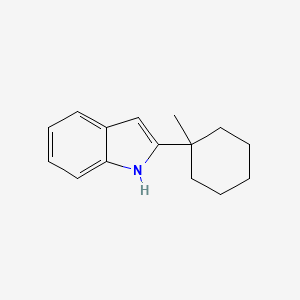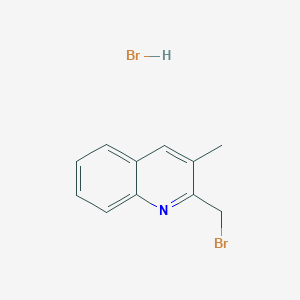
2-(Bromomethyl)-3-methylquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-methylquinoline hydrobromide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The bromomethyl group attached to the quinoline ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
The synthesis of 2-(Bromomethyl)-3-methylquinoline hydrobromide typically involves the bromination of 3-methylquinoline. One common method is the reaction of 3-methylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt .
Analyse Des Réactions Chimiques
2-(Bromomethyl)-3-methylquinoline hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
2-(Bromomethyl)-3-methylquinoline hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-methylquinoline hydrobromide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function.
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)-3-methylquinoline hydrobromide can be compared with other bromomethyl-substituted quinoline derivatives, such as:
- 2-(Bromomethyl)-5-methylquinoline hydrobromide
- 2-(Bromomethyl)-6-methylquinoline hydrobromide
- 2-(Bromomethyl)-8-methylquinoline hydrobromide
These compounds share similar reactivity due to the presence of the bromomethyl group but differ in their substitution patterns on the quinoline ring, which can influence their chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11Br2N |
|---|---|
Poids moléculaire |
317.02 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-methylquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;/h2-6H,7H2,1H3;1H |
Clé InChI |
YJSLPGGNRSMEIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2N=C1CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


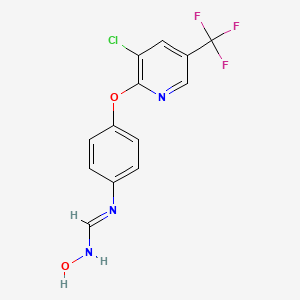
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)


![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)
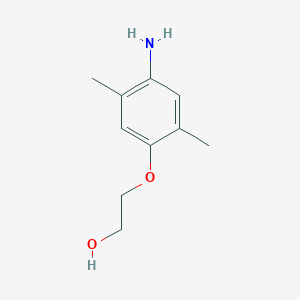
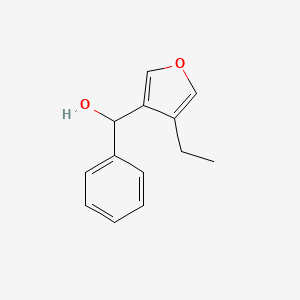
![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13086669.png)
![tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13086674.png)
![1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)


